4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
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Description
4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H18BrN3O3S and its molecular weight is 484.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activities
The compound 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, along with its derivatives, has been synthesized for exploring various pharmacological activities. These derivatives are known for their significance in pharmacological research, including anti-inflammatory, analgesic, and antibacterial activities. For instance, a study by Rajveer et al. synthesized substituted 6-bromoquinazolinones to evaluate their pharmacological properties. Similarly, Kumar et al. developed a series of compounds through the condensation of 2-(5-(6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazole-3-ylthio)acetohydrazides with different aromatic aldehydes, exhibiting notable anti-inflammatory and analgesic effects.
Antimicrobial and Antiviral Research
The antimicrobial and antiviral potentials of compounds derived from this compound have been a focus of research. Vanparia et al. explored the synthesis of benzenesulfonamide derivatives incorporating the quinazolone moiety for their in vitro antimicrobial activity. Furthermore, Selvam et al. evaluated novel 2,3-disubstitutedquinazolin-4(3H)-ones for their antiviral activity against HIV, HSV, and vaccinia viruses, with certain derivatives showing distinct antiviral activities.
Anticancer Research
In the realm of anticancer research, the compound and its derivatives are being explored for their potential as therapeutic agents. The research conducted by Pişkin et al. on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlighted their promising singlet oxygen quantum yield, indicating a potential for photodynamic therapy applications in cancer treatment.
Analgesic and Anti-inflammatory Research
The analgesic and anti-inflammatory potentials of derivatives have been demonstrated in various studies. For instance, Dewangan et al. synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one, showing potent analgesic and anti-inflammatory activities in animal models. This research contributes to the development of new therapeutic agents for pain and inflammation management.
Properties
IUPAC Name |
4-bromo-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S/c1-14-13-17(26-15(2)24-21-6-4-3-5-19(21)22(26)27)9-12-20(14)25-30(28,29)18-10-7-16(23)8-11-18/h3-13,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSOBDNZATXMOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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